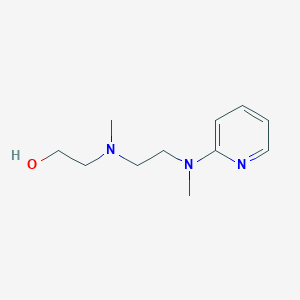
2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol , also referred to by its CAS number 2142519-15-9, is a member of the class of amino alcohols that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antibacterial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H19N3O, with a molecular weight of approximately 209.29 g/mol. Its structure includes a pyridine ring, which is often associated with various biological activities, and an amino alcohol functional group that may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of similar structures have shown promising results against Gram-positive and Gram-negative bacteria:
- Antibacterial Activity : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. A study indicated that compounds with similar structural motifs exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against these pathogens, suggesting that modifications in the amino alcohol structure can enhance efficacy against resistant strains .
| Pathogen | MIC (µM) | Reference Compound | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 20–40 | Ciprofloxacin | 4 |
| Escherichia coli | 40–70 | Ceftriaxone | 0.1 |
Antifungal Activity
In addition to antibacterial properties, related compounds have also been tested for antifungal activity. The effectiveness against fungi such as Candida albicans was noted, with some derivatives exhibiting comparable or superior activity to standard antifungal agents .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Some derivatives may inhibit enzymes involved in DNA replication or transcription.
- Membrane Disruption : The amphiphilic nature of amino alcohols allows them to integrate into bacterial membranes, disrupting their integrity.
Case Studies
Several case studies have examined the efficacy of this compound and its derivatives:
- Study on Antibacterial Activity : A research team synthesized various amino alcohol derivatives and tested them against resistant strains of S. aureus. They found that certain modifications significantly enhanced antibacterial activity, with one derivative achieving an MIC value lower than that of standard treatments .
- Evaluation of Antifungal Properties : Another study focused on the antifungal activity against Candida species. The results indicated that specific modifications in the side chains could increase potency, making these derivatives candidates for further development in antifungal therapies .
科学研究应用
Biological Activities
Research has indicated that 2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives of pyridine-containing compounds have shown efficacy against various bacterial strains, indicating that this compound might also possess antimicrobial activity .
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development due to its unique structure that allows for modification to enhance efficacy and reduce toxicity. Its pyridine ring is known for providing pharmacological activity, making it a valuable scaffold in medicinal chemistry.
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotective Research :
- Antimicrobial Efficacy :
属性
IUPAC Name |
2-[methyl-[2-[methyl(pyridin-2-yl)amino]ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-13(9-10-15)7-8-14(2)11-5-3-4-6-12-11/h3-6,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVJENHAFCRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C1=CC=CC=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













